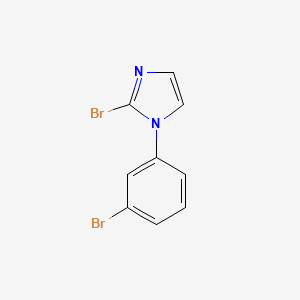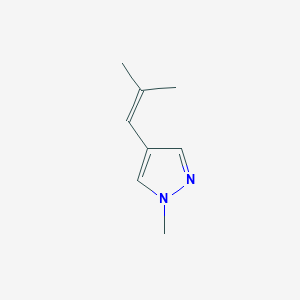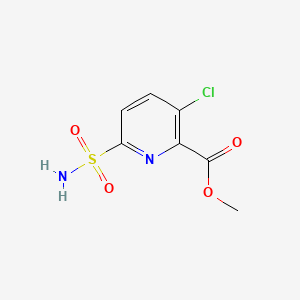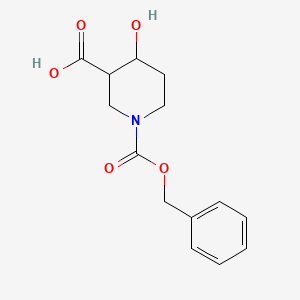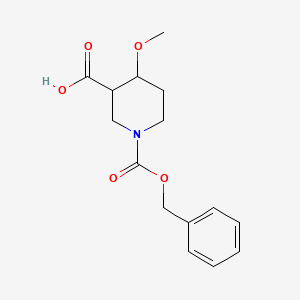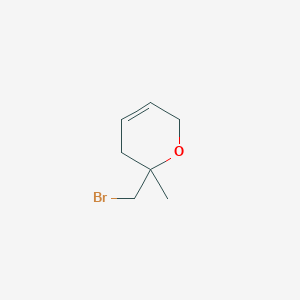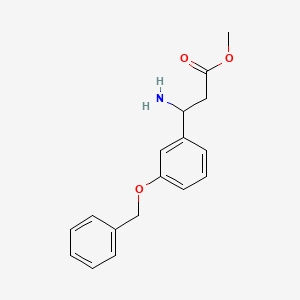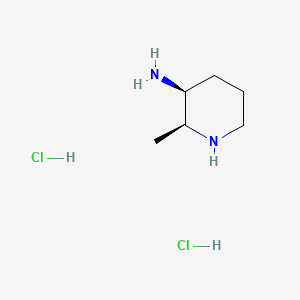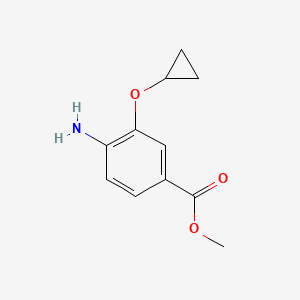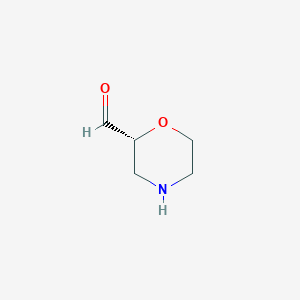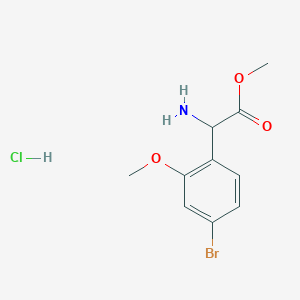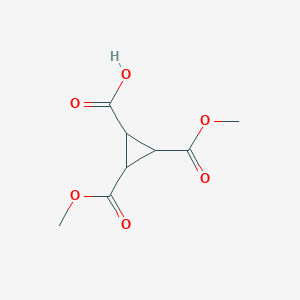![molecular formula C11H18ClNO B13512126 3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)
3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is an organic compound that features both an amino group and an alcohol group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 3-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-amino-1-propanol attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or alcohol group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and alcohol groups allow the compound to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the aromatic ring.
3-Methylbenzylamine: Contains the aromatic ring and amino group but lacks the alcohol group.
2-Amino-1-phenylethanol: Similar structure with an amino and alcohol group but different positioning of the aromatic ring.
Uniqueness
3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride is unique due to the presence of both an amino group and an alcohol group attached to a benzyl moiety. This combination of functional groups and the specific positioning of the aromatic ring confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C11H18ClNO |
|---|---|
分子量 |
215.72 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3-(3-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-3-2-4-10(5-9)6-11(7-12)8-13;/h2-5,11,13H,6-8,12H2,1H3;1H |
InChI 键 |
DLXYHWWWQHLCEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC(CN)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


